molecular formula C9H8F2O B1616069 2,2-Difluoro-1-(4-methylphenyl)ethanone CAS No. 704-36-9

2,2-Difluoro-1-(4-methylphenyl)ethanone

Cat. No.: B1616069
CAS No.: 704-36-9
M. Wt: 170.16 g/mol
InChI Key: RKOAJRSRPAQUFF-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8F2O It is characterized by the presence of two fluorine atoms and a 4-methylphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(4-methylphenyl)ethanone typically involves the fluorination of 1-(4-methylphenyl)ethanone. One common method is the reaction of 1-(4-methylphenyl)ethanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-(4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-methylbenzoic acid.

    Reduction: Formation of 2,2-difluoro-1-(4-methylphenyl)ethanol.

    Substitution: Formation of various substituted ethanone derivatives.

Scientific Research Applications

Organic Synthesis

2,2-Difluoro-1-(4-methylphenyl)ethanone serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and reductions. The presence of fluorine can influence the reactivity of adjacent functional groups, making it useful in the synthesis of more complex molecules.

Reaction TypeDescription
Nucleophilic SubstitutionUsed to introduce new functional groups at the carbonyl carbon.
ReductionCan be reduced to alcohols or other derivatives.

Medicinal Chemistry

Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. Research indicates that this compound may possess pharmacological properties relevant to drug development. Preliminary studies suggest potential antimicrobial and anti-inflammatory activities, although further investigation is required to elucidate its mechanisms of action.

Case Study: Antimicrobial Activity
A study exploring the antimicrobial properties of fluorinated ketones found that compounds with similar structures exhibited significant activity against various bacterial strains. This suggests that this compound could be a candidate for further development as an antimicrobial agent .

Materials Science

The incorporation of fluorinated compounds into materials can enhance their thermal stability and chemical resistance. This compound can be utilized in the development of specialty chemicals and polymers with tailored properties.

Application AreaPotential Uses
CoatingsImproved durability and resistance to solvents.
PolymersEnhanced mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2,2-Difluoro-1-(4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a methyl group.

    2-Chloro-1-(2,6-dimethylphenyl)-2,2-difluoroethanone: Contains a chlorine atom and a different substitution pattern on the phenyl ring.

Uniqueness: 2,2-Difluoro-1-(4-methylphenyl)ethanone is unique due to its specific substitution pattern and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

2,2-Difluoro-1-(4-methylphenyl)ethanone, also known by its chemical formula C10H8F2O, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a difluoromethyl group attached to a phenyl ring with a methyl substituent. This configuration contributes to its lipophilicity and reactivity, which are critical factors in its biological activity.

PropertyValue
Molecular FormulaC10H8F2O
Molecular Weight196.17 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Studies suggest that the difluoromethyl group enhances hydrogen bonding capabilities, allowing for better interaction with target proteins and enzymes. This interaction can lead to modulation of enzymatic activities and influence cellular pathways.

Key Mechanisms:

  • Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and function.
  • Induction of Apoptosis : Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines through mitochondrial pathways.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown promising results against various cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited significant antiproliferative effects with an IC50 value of approximately 0.075 µM.
  • Hs578T (triple-negative breast cancer) : Demonstrated an IC50 value of 0.033 µM, indicating potent activity.

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

  • Study on MCF-7 Cells :
    • Researchers investigated the effects of this compound on MCF-7 cells.
    • Results indicated a decrease in cell viability at nanomolar concentrations.
    • Mechanistic studies revealed that the compound inhibited tubulin polymerization and upregulated pro-apoptotic markers while downregulating anti-apoptotic proteins like Bcl-2.
  • Comparative Analysis with Analogues :
    • A comparative study assessed the biological activity of this compound against structurally similar compounds.
    • The difluoromethyl substitution was found to enhance cytotoxicity compared to non-fluorinated analogues.

Properties

IUPAC Name

2,2-difluoro-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOAJRSRPAQUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301301
Record name 2,2-difluoro-1-(4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704-36-9
Record name NSC142248
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-difluoro-1-(4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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